9-(2,3-dimethoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
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Description
Synthesis Analysis
The synthesis of hexahydroacridine diones, including derivatives similar to the mentioned compound, often involves multi-step chemical reactions. For instance, derivatives have been synthesized through the condensation of different amines with xanthenes, utilizing Knoevenagel and Michael reactions facilitated by catalysts like l-proline at room temperature to form novel 10-substituted derivatives (Wang et al., 2015). Furthermore, innovative one-pot synthesis methods have been developed using heterogeneous catalysts to create 9-aryl-hexahydro-acridine-1,8-diones, showcasing efficiency and effectiveness in synthesis processes (Ramesh & Pasha, 2014).
Molecular Structure Analysis
The molecular structure of hexahydroacridine dione derivatives reveals a complex arrangement of atoms and bonds. X-ray crystallography studies have detailed the crystal structures, showcasing various conformations such as flattened-boat and envelope for the central dihydropyridine ring and cyclohexenone rings, respectively. These studies also highlight the significant dihedral angles formed with adjacent phenyl rings, contributing to the compound's unique chemical behavior (Sureshbabu & Sughanya, 2015).
Chemical Reactions and Properties
Hexahydroacridine diones participate in a variety of chemical reactions, including photoinduced cleavage and condensation processes. Their reactivity is influenced by their structure, with studies demonstrating the cleavage of C-C bonds under specific conditions, leading to the formation of different molecular entities (Fukuzumi et al., 1991). These reactions underscore the compound's potential for further chemical transformations and applications.
Physical Properties Analysis
The physical properties of hexahydroacridine diones, including their crystalline structure, solubility, and melting points, are integral to understanding their behavior in various environments. The orthorhombic and monoclinic space groups, along with specific unit cell parameters, have been identified for certain derivatives, indicating the compound's stability and potential for solid-state applications (Palani et al., 2005).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability under different conditions, and interactions with other molecules, are crucial for their application in synthesis and potential pharmacological uses. Studies have shown that the presence of dimethoxyphenyl groups significantly influences the compound's reactivity and interactions, leading to the formation of stable structures through hydrogen bonding and van der Waals forces (Natoli et al., 1994).
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-25-17-11-3-6-12(21(17)26-2)18-19-13(7-4-9-15(19)23)22-14-8-5-10-16(24)20(14)18/h3,6,11,18,22H,4-5,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHHWQKECGIWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,3-Dimethoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione |
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